molecular formula C12H11NO3 B13905175 Methyl 8-methoxy-5-quinolinecarboxylate

Methyl 8-methoxy-5-quinolinecarboxylate

Cat. No.: B13905175
M. Wt: 217.22 g/mol
InChI Key: BYPWKAWWQMTHKE-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-5-quinolinecarboxylate is a quinoline derivative characterized by a methoxy group (-OCH₃) at position 8 and a methyl ester (-COOCH₃) at position 5 of the quinoline ring. This compound is synthesized via O-methylation of 8-hydroxyquinoline precursors under anhydrous conditions using sodium hydride in DMF, followed by further functionalization (e.g., sulfonation) .

Properties

IUPAC Name

methyl 8-methoxyquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-6-5-9(12(14)16-2)8-4-3-7-13-11(8)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPWKAWWQMTHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Starting Materials and Key Intermediates

  • 8-Hydroxyquinoline derivatives serve as common precursors for the methoxy substitution at the 8-position.
  • Quinolinecarboxylic acids or esters substituted at the 5-position are used as the backbone.
  • Halogenated quinoline intermediates (e.g., 7,8-dihaloquinolines) enable nucleophilic substitution reactions to introduce alkoxy groups.

Preparation of the 8-Methoxy Group

The methoxy group at the 8-position is introduced mainly by nucleophilic substitution of a halogen (commonly chlorine or bromine) at the 8-position with methoxide ion. This is often performed on 7-halo or 7,8-dihalo quinolinecarboxylates.

  • Method : React 7,8-dihaloquinolinecarboxylate with sodium or potassium methoxide in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
  • Conditions : Heating between 20 °C and the boiling point of the solvent, often around 80 °C.
  • Solvents : THF, DMF, DMSO, dioxane, or mixtures thereof.
  • Bases : Potassium tert-butoxide or sodium methoxide are commonly used.
  • The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the alkoxide displaces the halogen at the 8-position.

This method is described in detail in patent US7115744B2, which emphasizes the use of potassium tert-butoxide in THF for the preparation of 8-methoxy quinolinecarboxylic acids.

Esterification at the 5-Position

The methyl ester at the 5-position can be introduced by:

  • Starting from 5-quinolinecarboxylic acid derivatives and performing esterification using methanol under acidic or basic catalysis.
  • Alternatively, direct synthesis of the quinoline ring with the methyl ester group already in place is possible via cyclization of appropriate precursors such as diethoxymethylene malonate derivatives.

Example Synthetic Route from Literature

A representative synthetic route involves:

This approach is consistent with the methods outlined in patents and academic synthesis of related quinoline derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Nucleophilic substitution Potassium tert-butoxide (20% in THF) THF 60–80 °C High purity Preferable for industrial scale, avoids chromatography
Ester hydrolysis NaOH or KOH aqueous solution Water/Methanol mixture Room temp to reflux Quantitative Followed by acidification to isolate acid
Halogenation (chlorination) POCl3 Neat or chlorinated solvents 80–100 °C 81–90% Introduces chloro substituents for substitution
Esterification Methanol with acid catalyst (HCl or H2SO4) Methanol Reflux Moderate to high Can be done before or after methoxy introduction

Summary Table of Key Preparation Methods

Method Starting Material Reagents/Conditions Solvent(s) Key Outcome Reference
Nucleophilic substitution 7,8-Dihaloquinolinecarboxylate Potassium tert-butoxide (20% in THF) THF 8-Methoxy substitution
Ester hydrolysis and re-esterification Methyl quinolinecarboxylate ester or acid NaOH (aq), then acidification Water, Methanol Conversion between acid and ester
Halogenation (chlorination) Quinolinecarboxylic acid POCl3 Neat or chlorinated Introduction of chloro groups
Direct Mannich-type synthesis 8-Hydroxyquinoline derivatives Alkylation with methyl bromoacetate Ethanol, others Formation of 8-alkoxyquinoline esters

Research Discoveries and Industrial Relevance

  • The use of potassium tert-butoxide in THF for nucleophilic substitution provides a scalable and high-purity route to methyl 8-methoxy-5-quinolinecarboxylate derivatives.
  • Avoidance of chromatographic purification is a significant advantage for industrial applications.
  • The choice of solvent and base critically influences reaction times and yields.
  • Research also highlights the sensitivity of the methoxy substitution step to the presence of other substituents and the order of synthetic steps.
  • Recent process developments emphasize environmentally benign solvents and milder conditions to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-methoxyquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Research Implications and Gaps

  • Physicochemical Properties : Solubility, melting points, and stability data are absent in the provided evidence, necessitating further experimental validation.

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